
Methyl6-(ethyl(methyl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etil(metil)aminonicotinato de metilo es un compuesto químico que pertenece a la clase de los ésteres del ácido nicotínico. Se caracteriza estructuralmente por la presencia de un grupo metilo, un grupo etilo y un grupo metilamino unido a la parte de nicotinato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Etil(metil)aminonicotinato de metilo generalmente implica la esterificación del ácido nicotínico con metanol en presencia de un catalizador, seguido de la introducción del grupo etil(metil)amino. Las condiciones de reacción a menudo incluyen:
Catalizador: Ácido sulfúrico o ácido clorhídrico
Temperatura: Condiciones de reflujo (aproximadamente 60-80 °C)
Solvente: Metanol o etanol
Métodos de producción industrial
La producción industrial del 6-Etil(metil)aminonicotinato de metilo puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción son prácticas comunes para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etil(metil)aminonicotinato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en solventes anhidros.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados del ácido nicotínico.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de nicotinatos sustituidos.
Aplicaciones Científicas De Investigación
El 6-Etil(metil)aminonicotinato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y como herramienta en ensayos bioquímicos.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en la formulación de cremas y ungüentos tópicos por sus efectos vasodilatadores.
Mecanismo De Acción
El mecanismo de acción del 6-Etil(metil)aminonicotinato de metilo involucra su interacción con receptores y enzimas celulares. Se sabe que induce vasodilatación periférica al aumentar el flujo sanguíneo al sitio de aplicación. Este efecto está mediado por la activación de los receptores del ácido nicotínico, lo que lleva a la liberación de mediadores vasodilatadores como el óxido nítrico.
Comparación Con Compuestos Similares
Compuestos similares
Nicotinato de metilo: Un éster más simple del ácido nicotínico con propiedades vasodilatadoras similares.
Nicotinato de etilo: Otro éster del ácido nicotínico con efectos biológicos comparables.
6-Metilnicotinato de metilo: Un derivado con un grupo metilo adicional, utilizado en aplicaciones similares.
Singularidad
El 6-Etil(metil)aminonicotinato de metilo es único debido a la presencia del grupo etil(metil)amino, que puede conferir actividades biológicas adicionales y mejorar su eficacia en ciertas aplicaciones en comparación con sus contrapartes más simples.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 6-[ethyl(methyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(2)9-6-5-8(7-11-9)10(13)14-3/h5-7H,4H2,1-3H3 |
Clave InChI |
CSNZCEMJVCPJJY-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



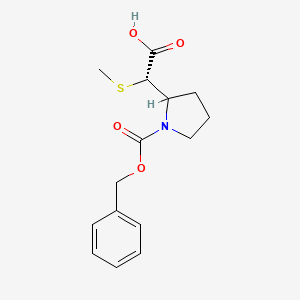
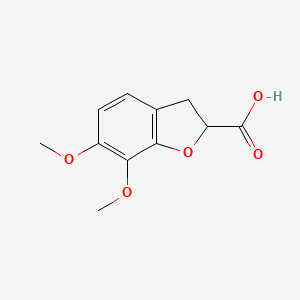
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)


![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)
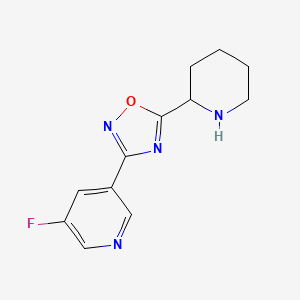
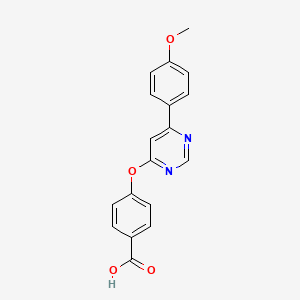

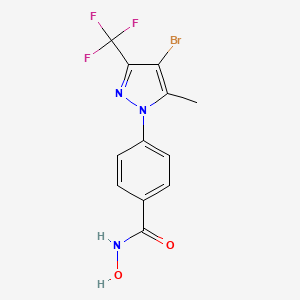
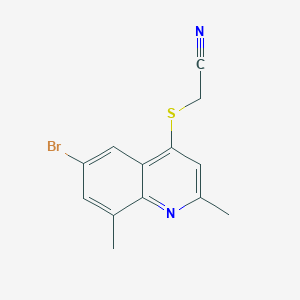
![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)

